molecular formula C6H9Br2N B13009934 7,7-Dibromo-3-azabicyclo[4.1.0]heptane

7,7-Dibromo-3-azabicyclo[4.1.0]heptane

Cat. No.: B13009934
M. Wt: 254.95 g/mol
InChI Key: AJNIXRINLKCETA-UHFFFAOYSA-N
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Description

7,7-Dibromo-3-azabicyclo[410]heptane is a bicyclic compound that features a nitrogen atom within its structureIts molecular formula is C₆H₉Br₂N, and it has a molecular weight of 254.95 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the reaction of dihalocarbene species with nitrogen-containing bicyclic compounds. One common method includes the reaction of N-Boc-2,3-dihydro-1H-pyrroles or 1,2,3,4-tetrahydropyridines with dihalocarbene species . The reaction conditions often require the use of specific solvents and temperature control to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring consistent quality, and implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methyl-lithium (LiMe): Used for cyclopropylidene insertion reactions.

    Lithium iodide (LiI): Used in substitution reactions to replace bromine atoms.

    Solvents: Ether and other organic solvents are commonly used.

Major Products Formed

Scientific Research Applications

7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromo-3-azabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The compound’s bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. Additionally, the nitrogen atom within the bicyclic structure can interact with biological molecules, potentially affecting enzyme activity and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dibromo-3-azabicyclo[410]heptane is unique due to its combination of bromine atoms and a nitrogen-containing bicyclic structure

Properties

Molecular Formula

C6H9Br2N

Molecular Weight

254.95 g/mol

IUPAC Name

7,7-dibromo-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2

InChI Key

AJNIXRINLKCETA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C2(Br)Br

Origin of Product

United States

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